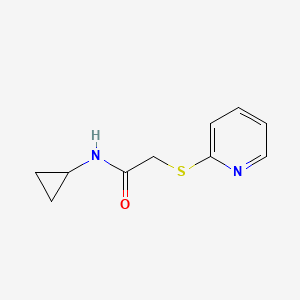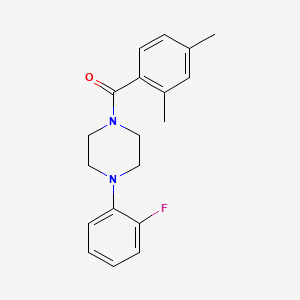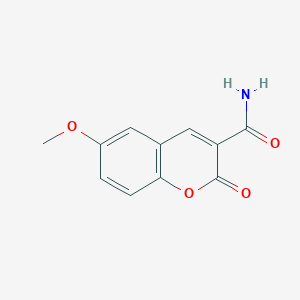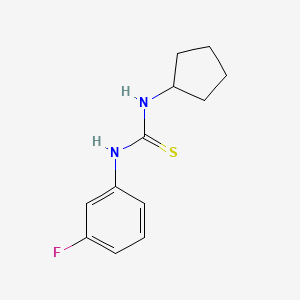![molecular formula C19H16FNO B5772688 cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has been found to activate certain receptors in the brain that are involved in pain modulation and addiction.
Biochemical and Physiological Effects
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has been found to modulate neurotransmitter release in the brain, which may explain its potential use in the treatment of drug addiction and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone in lab experiments is its high potency and selectivity. The compound has been shown to have a good safety profile and does not produce significant side effects in preclinical studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound may have potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Further studies are also needed to investigate the potential use of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone in the treatment of drug addiction and withdrawal symptoms. Finally, more research is needed to optimize the synthesis method of this compound to make it more widely available for scientific research.
Synthesemethoden
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzylamine with 3-bromo-1-cyclopropyl-1H-indole in the presence of a palladium catalyst. The reaction yields the desired compound with a good yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has shown potential therapeutic properties in various preclinical studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
cyclopropyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-15-9-5-13(6-10-15)11-21-12-17(19(22)14-7-8-14)16-3-1-2-4-18(16)21/h1-6,9-10,12,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMXKJTGVAOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)


![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)

